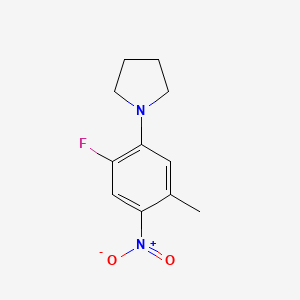![molecular formula C21H26FN3O2 B5060669 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B5060669.png)
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, commonly known as Compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of obesity and type 2 diabetes. Compound 1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
Compound 1 selectively inhibits N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which is a negative regulator of insulin signaling. N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea dephosphorylates insulin receptor substrate 1 (IRS-1), which leads to decreased insulin signaling and glucose uptake in peripheral tissues. By inhibiting N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, Compound 1 increases insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased insulin signaling and glucose uptake in peripheral tissues, reduced hepatic glucose production, and increased energy expenditure. In addition, Compound 1 has been shown to reduce inflammation and improve lipid metabolism in these models.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which makes it a useful tool for studying the role of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea in insulin signaling and glucose metabolism. In addition, Compound 1 has shown promising results in preclinical models of obesity and type 2 diabetes, which makes it a potential therapeutic agent for these diseases.
One limitation of Compound 1 is that it has not yet been tested in humans. Therefore, its safety and efficacy in humans are not yet known. In addition, the synthesis of Compound 1 is relatively complex and may not be suitable for large-scale production.
将来の方向性
There are several future directions for research on Compound 1. One area of interest is the development of more potent and selective N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea inhibitors. Another area of interest is the investigation of the long-term effects of Compound 1 on glucose metabolism and insulin sensitivity. In addition, the safety and efficacy of Compound 1 in humans need to be evaluated in clinical trials. Finally, the potential use of Compound 1 as a therapeutic agent for other metabolic diseases, such as non-alcoholic fatty liver disease, should be explored.
合成法
Compound 1 can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate to form the intermediate urea. The urea is then reacted with piperidine and formaldehyde to form Compound 1. The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.
科学的研究の応用
Compound 1 has been extensively studied in preclinical models of obesity and type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice and rats. In addition, Compound 1 has been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated through the inhibition of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which leads to increased insulin signaling and glucose uptake in peripheral tissues.
特性
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-27-20-4-2-3-19(13-20)24-21(26)23-14-16-9-11-25(12-10-16)15-17-5-7-18(22)8-6-17/h2-8,13,16H,9-12,14-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYCFNUYPIQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5060598.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060606.png)
![2,2,2-trifluoro-1-{1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5060608.png)
![4-(trifluoromethyl)-10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5060610.png)
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5060625.png)


![N-(3-methylphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5060642.png)
![1-ethyl-2-methyl-3-octyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5060650.png)
![N-(3,4-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5060651.png)
![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)

![2-{[2-(3-chlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5060700.png)